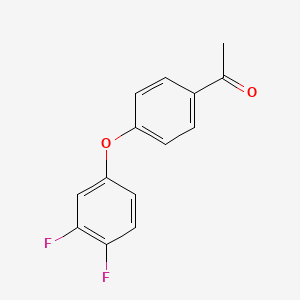

4'-(3,4-Difluorophenoxy)acetophenone

説明

4'-(3,4-Difluorophenoxy)acetophenone is an acetophenone derivative characterized by a para-substituted phenoxy group bearing fluorine atoms at the 3- and 4-positions of the aromatic ring. Its IUPAC name is 1-[4-(3,4-difluorophenoxy)phenyl]ethanone, with a molecular formula of C₁₄H₁₀F₂O₂ and a molecular weight of 248.23 g/mol. The compound combines the acetophenone backbone (a benzene ring with an acetyl group) with a fluorinated phenoxy substituent, which imparts distinct electronic and steric properties.

特性

IUPAC Name |

1-[4-(3,4-difluorophenoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-9(17)10-2-4-11(5-3-10)18-12-6-7-13(15)14(16)8-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYICJXOPUNFZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(3,4-Difluorophenoxy)acetophenone typically involves the reaction of 3,4-difluorophenol with acetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

化学反応の分析

Types of Reactions

4’-(3,4-Difluorophenoxy)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorophenoxy group.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

科学的研究の応用

Scientific Research Applications

-

Proteomics and Biochemical Assays

- 4'-(3,4-Difluorophenoxy)acetophenone is primarily utilized as a research tool in proteomics. It plays a crucial role in studying protein interactions and functions, which are vital for understanding various biological processes and disease mechanisms .

- The compound's ability to interact with proteins is assessed using techniques such as surface plasmon resonance and fluorescence spectroscopy. These methods help determine binding affinities and elucidate the mechanisms of action relevant to therapeutic applications.

-

Biological Activity

- Research indicates that this compound exhibits significant biological activity, making it a candidate for further investigation in drug development. Its structural features may enhance lipophilicity and bioavailability compared to other acetophenones, potentially leading to improved therapeutic profiles .

-

Synthesis of Derivatives

- The synthesis of 4'-(3,4-Difluorophenoxy)acetophenone can be performed through the reaction of acetophenone with 3,4-difluorophenol. This synthetic route allows for the efficient production of the compound in laboratory settings, facilitating its use in various experimental applications.

作用機序

The mechanism of action of 4’-(3,4-Difluorophenoxy)acetophenone involves its interaction with specific molecular targets, depending on the context of its use. In biochemical research, it may interact with enzymes or receptors, altering their activity. The difluorophenoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact chemical behavior. Below is a comparative analysis of key derivatives:

Key Insights:

- Substituent Position: Para-substituted acetophenones generally exhibit higher synthetic yields than ortho-substituted analogs due to reduced steric hindrance .

- Electronic Effects: Electron-donating groups (e.g., methoxy) enhance reactivity in electrophilic substitutions, while EWGs (e.g., fluorine) reduce it. For example, methoxy-substituted acetophenones achieved >90% yields in amide synthesis, whereas fluorinated derivatives may require harsher conditions .

Reactivity in Catalytic and Enzymatic Reactions

Hydrogenation ():

Rhodium complexes showed similar activity for hydrogenating both substituted and unsubstituted acetophenones, suggesting substituent effects are minimal in this context .

Transaminase Conversion ():

- Acetophenone: 27% conversion to amines.

- 4-Hydroxy-3-methoxyacetophenone: <5% conversion. Fluorinated derivatives like 4'-(3,4-difluorophenoxy)acetophenone may exhibit intermediate activity, as fluorine’s moderate EWG effect balances steric and electronic factors .

Solubility and Physical Properties

- Fluorinated vs. Hydroxylated Derivatives: Fluorine’s hydrophobicity likely reduces water solubility compared to hydroxyl or methoxy analogs (e.g., 4-hydroxy-3-methoxyacetophenone) .

- Supercritical CO₂ Solubility: Acetophenone derivatives with EWGs (e.g., fluorine) may exhibit lower solubility in supercritical CO₂ than nonpolar analogs, as seen in acetophenone’s correlation with the Peng-Robinson equation .

生物活性

4'-(3,4-Difluorophenoxy)acetophenone, a compound with the CAS number 845866-50-4, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

4'-(3,4-Difluorophenoxy)acetophenone is characterized by a phenyl ether group substituted with two fluorine atoms at the para position and an acetophenone moiety. This structural configuration contributes to its unique biological properties.

The biological activity of 4'-(3,4-Difluorophenoxy)acetophenone is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has been shown to bind effectively to several receptors, influencing cellular signaling pathways. Its affinity for these targets is critical for its pharmacological effects.

- Biochemical Pathways : It modulates key biochemical pathways involved in inflammation and cancer progression. For instance, it may inhibit certain enzymes that play roles in tumor growth and metastasis.

Anticancer Properties

Research indicates that 4'-(3,4-Difluorophenoxy)acetophenone exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to disrupt cell cycle progression and promote cell death through both intrinsic and extrinsic apoptotic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of 4'-(3,4-Difluorophenoxy)acetophenone on human cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.

- Method : Measurement of cytokine levels (TNF-α, IL-6) post-treatment.

- Results : A significant reduction in cytokine levels was observed, supporting its potential use in treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme Inhibition | Inhibits key enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。